3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thienyl group, a sulfanyl group, and a tetrahydrocyclopenta-thieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often require a primary amine and may involve nucleophilic addition and subsequent cyclization into the desired pyrimidinone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism by which 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thienyl and sulfanyl groups. These interactions may modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- ETHYL 2-({[(3-ALLYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H16N2O2S3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
10-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C18H16N2O2S3/c1-2-8-20-17(22)15-11-5-3-6-13(11)25-16(15)19-18(20)24-10-12(21)14-7-4-9-23-14/h2,4,7,9H,1,3,5-6,8,10H2 |
InChI Key |
BBQNHJQHAJRDIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCC4 |
Origin of Product |
United States |
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